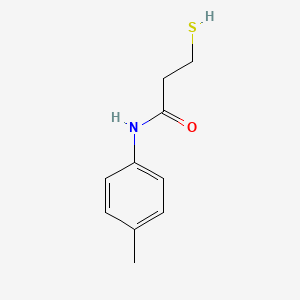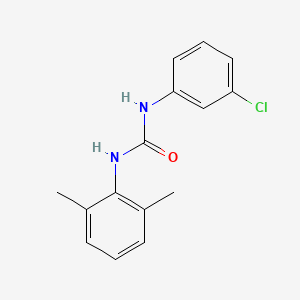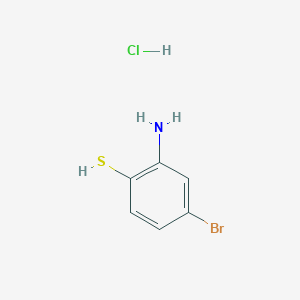
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)
Vue d'ensemble
Description
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI), also known as the Schrock Alkyne Metathesis Catalyst, is a well-defined tungsten-based alkyne metathesis catalyst first prepared by Professor Richard Schrock . It has been used to prepare a variety of products through alkyne metathesis, including natural products that contain large rings .
Molecular Structure Analysis
The molecular formula of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is C17H39O3W . The IUPAC name is 2,2-dimethylpropylidynetungsten;2-methylpropan-2-ol . The SMILES representation is CC©©C#[W].CC©©O.CC©©O.CC©©O .Chemical Reactions Analysis
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is used as a catalyst for alkyne metathesis . Alkyne metathesis is a reaction where alkyne bonds are broken and made between triple bonded molecules. This reaction is used to synthesize cyclic alkynes, or ring-shaped molecules with triple bonds .Physical And Chemical Properties Analysis
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) has a molecular weight of 475.336 g/mol . It has 3 H-Bond acceptors and 3 H-Bond donors . It has a heavy atom count of 21 . The topological polar surface area is 60.7A^2 .Mécanisme D'action
Target of Action
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI), also known as the Schrock Alkyne Metathesis Catalyst, is a well-defined tungsten-based catalyst . Its primary targets are alkyne compounds, which are organic compounds containing a carbon-carbon triple bond .
Mode of Action
The Schrock Alkyne Metathesis Catalyst interacts with its targets by facilitating the redistribution of bonding electrons in the alkyne compounds . This interaction leads to the rearrangement of the alkyne compounds, resulting in the formation of new compounds .
Biochemical Pathways
The Schrock Alkyne Metathesis Catalyst affects the alkyne metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon triple bonds in alkyne compounds . The downstream effects include the synthesis of a variety of products, including natural products that contain large rings .
Pharmacokinetics
Its impact on bioavailability is significant in the context of chemical reactions, as it facilitates the transformation of alkyne compounds .
Result of Action
The molecular and cellular effects of the Schrock Alkyne Metathesis Catalyst’s action include the rearrangement of alkyne compounds and the synthesis of new compounds . These effects are crucial in the field of organic synthesis, where the catalyst is used to prepare a variety of products .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is its high catalytic activity and selectivity in a variety of reactions. Additionally, this compound is relatively stable and easy to handle in laboratory experiments. However, one of the limitations of using this compound is its high cost, which may make it difficult to use in large-scale reactions. Additionally, the toxicity of tungsten-based compounds should be taken into consideration when handling this compound in the laboratory.
Orientations Futures
There are several future directions for the study of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI). One area of research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies could be conducted to better understand the mechanism of action of this compound in catalytic reactions. Finally, the potential applications of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) in the fields of energy storage and materials science could be explored further.
Applications De Recherche Scientifique
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) has been extensively studied for its potential applications in catalysis, organic synthesis, and materials science. This compound has been shown to exhibit high catalytic activity in a variety of reactions, including alkene metathesis, olefin epoxidation, and hydroamination. Additionally, Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) has been used as a precursor for the synthesis of tungsten carbide nanoparticles, which have potential applications in the fields of energy storage and catalysis.
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethylpropylidynetungsten;2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.3C4H10O.W/c1-5(2,3)4;3*1-4(2,3)5;/h1-3H3;3*5H,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMZWPUGIBGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#[W].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39O3W | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78234-36-3 | |
| Record name | Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



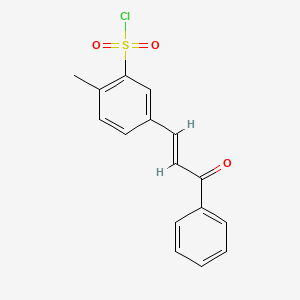

![(11bR)-N,N-Bis[(R)-(-)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3337672.png)
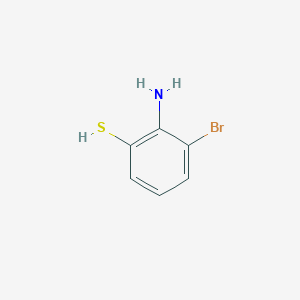
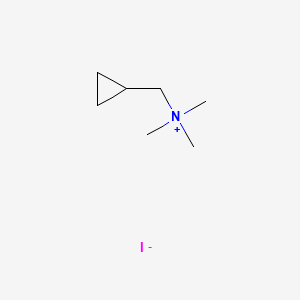
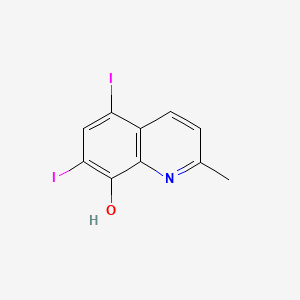
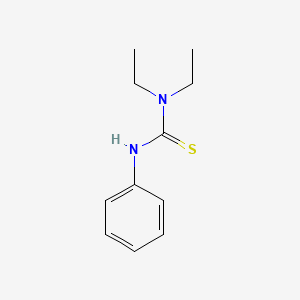
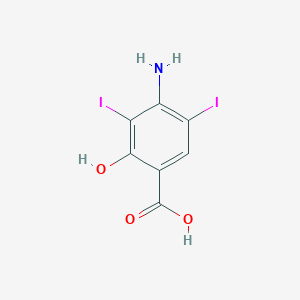
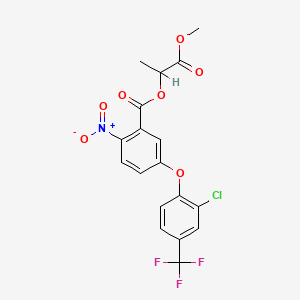
![(11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3337712.png)

